(5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid
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Overview
Description
The compound (5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid
is a boronic acid derivative. Boronic acids are commonly used as building blocks and synthetic intermediates . This particular compound contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of This compound
includes a pyridine ring, a boronic acid group, and a tert-butoxycarbonyl (Boc) protected amino group . The Boc group is a common protecting group used in organic synthesis.
Chemical Reactions Analysis
Boronic acids, including This compound
, are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .
Scientific Research Applications
Synthesis and Evaluation of Prodrugs
(5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid and its derivatives are pivotal in the synthesis and evaluation of prodrugs. For instance, studies have explored the creation and assessment of esters of 3-hydroxy-alpha-methyltyrosine (methyldopa) for their potential as progenitors of the amino acid. These esters demonstrate the viability of being prodrugs for the latentiation of methyldopa, a compound known for its antihypertensive properties (Saari et al., 1984).
Development of Inhibitors
The compound plays a crucial role in the development of inhibitors targeting specific enzymes or proteins. For example, research has been conducted on the synthesis of water-soluble sulfonamides incorporating beta-alanyl moieties to act as inhibitors of the zinc enzyme carbonic anhydrase. These inhibitors are significant in treating conditions like glaucoma due to their long-lasting intraocular pressure-lowering properties via topical routes (Supuran et al., 2000).
Anti-Inflammatory and Analgesic Properties
The derivatives of this compound have been investigated for their potential anti-inflammatory and analgesic properties. Research into compounds such as 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids has highlighted their potency as anti-inflammatory and analgesic agents, with some showing comparable or greater efficacy than standard drugs like indomethacin in animal models (Muchowski et al., 1985).
Development of Biosensors
The compound's derivatives are also pivotal in the development of electrochemical biosensors. Ferroceneboronic acid and its derivatives, for instance, have been utilized to construct biosensors sensitive to various substances, including sugars, glycated hemoglobin (HbA1c), and fluoride ions. The unique binding and electrochemical properties of these derivatives make them suitable for developing non-enzymatic glucose sensors and other biosensors (Wang et al., 2014).
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Therefore, extending the studies with boronic acids in Medicinal Chemistry could lead to the development of new promising drugs in the future .
Mechanism of Action
Target of Action
The primary target of this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (which is the compound ) transfers a nucleophilic organic group from boron to palladium . This is part of the Suzuki-Miyaura cross-coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway is used to form carbon-carbon bonds, which are crucial in the synthesis of a wide variety of organic compounds . The downstream effects of this pathway include the formation of new organic compounds with diverse structures and properties .
Pharmacokinetics
It is known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound can act effectively in a wide range of chemical environments.
Properties
IUPAC Name |
[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-6-8-4-9(12(16)17)7-13-5-8/h4-5,7,16-17H,6H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHNJNSTPOSZSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)CNC(=O)OC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672083 |
Source
|
Record name | (5-{[(tert-Butoxycarbonyl)amino]methyl}pyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309981-05-2 |
Source
|
Record name | (5-{[(tert-Butoxycarbonyl)amino]methyl}pyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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